![molecular formula C20H15N3O4 B5501322 N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5501322.png)

N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds involves multi-step chemical processes, starting from basic chemical precursors to the final product through cyclization, condensation, and other chemical reaction steps. These processes are characterized by their specificity in producing desired structural features in the final compound, such as the incorporation of methoxyphenyl groups (Rai et al., 2009; Taha et al., 2014).

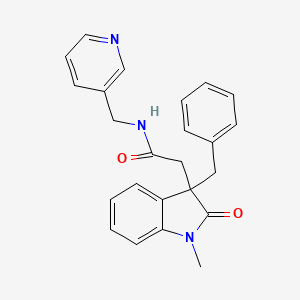

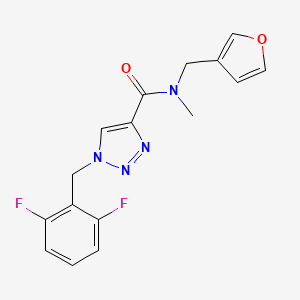

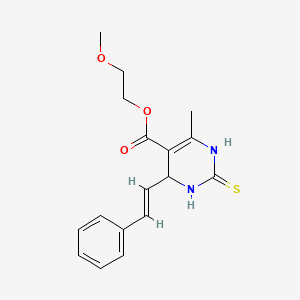

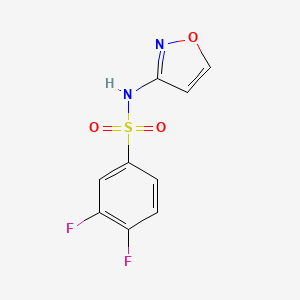

Molecular Structure Analysis

Molecular structure analysis of similar compounds, often determined using X-ray diffraction and computational methods like DFT calculations, reveals the three-dimensional arrangement of atoms within the molecule and their electronic properties. These analyses provide insights into the compound's reactivity, stability, and potential interactions with other molecules (Kumara et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving oxadiazole compounds can include various functional group transformations, intermolecular interactions, and reaction mechanisms that define their chemical behavior. The reactivity can be influenced by the nature of substituents on the oxadiazole ring, as well as the surrounding chemical environment (Kleier & Pilgram, 1987).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined experimentally and can be affected by the molecular structure and intermolecular forces present in the solid state (Rahmani et al., 2017).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, electrophilic/nucleophilic reactivity, and stability, are determined by the compound's molecular structure and electronic distribution. These properties influence the compound's interactions with other chemicals and its suitability for various chemical reactions and applications (Bentiss et al., 2002).

Scientific Research Applications

Antiplasmodial Activities

N-acylated furazan-3-amines, related to the compound , have shown significant activity against different strains of Plasmodium falciparum, a parasite responsible for malaria. One study highlighted the impact of the acyl moiety on antiplasmodial activity and cytotoxicity, indicating that such compounds could have potential as antimalarial agents (Hermann et al., 2021).

Antidiabetic Potential

Derivatives similar to N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide have been synthesized and evaluated for antidiabetic activity. These compounds have shown promise in in vitro studies using the α-amylase inhibition assay, which is significant in diabetes management (Lalpara et al., 2021).

Anticancer Evaluation

Various studies have examined the anticancer properties of compounds structurally related to N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide. These studies have found that certain derivatives exhibit significant activity against various cancer cell lines, suggesting potential applications in cancer treatment (Salahuddin et al., 2014).

Antibacterial Activity

Compounds with a structure similar to the specified molecule have been evaluated for antibacterial activity. These studies indicate a potential for these compounds to be used as antibacterial agents, possibly addressing the need for new treatments against resistant bacteria (Aghekyan et al., 2020).

Electrochromic Applications

Research has also focused on the electrochromic properties of related compounds. These materials could be significant in the development of advanced electronic and optoelectronic devices, including light-emitting diodes and displays (Constantin et al., 2019).

Corrosion Inhibition

Certain oxadiazole derivatives, related to N-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide, have shown potential as corrosion inhibitors. This suggests their use in protecting metals like steel against corrosion in industrial applications (Bouklah et al., 2006).

properties

IUPAC Name |

N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O4/c1-25-16-9-7-13(8-10-16)20-22-18(23-27-20)14-4-2-5-15(12-14)21-19(24)17-6-3-11-26-17/h2-12H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOYTBXATDZSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(aminocarbonyl)hydrazono]-1-phenylcyclopentanecarboxylic acid](/img/structure/B5501247.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}valine](/img/structure/B5501266.png)

![7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501274.png)

![2-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5501284.png)

![1-(3-chlorophenyl)-3-{[2-(1-cyclohexen-1-yl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5501285.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5501293.png)

![2-[(3-propylmorpholin-4-yl)carbonyl]-4H-chromen-4-one](/img/structure/B5501308.png)

![2-chloro-N-[3-(methoxymethyl)phenyl]-4-methylbenzamide](/img/structure/B5501328.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5501344.png)

![2-(4-methoxyphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5501351.png)